Pharmacological Activity: Complete Loss of CNS Stimulant Effect Relative to Methylphenidate
α-Phenyl-4-piperidineacetic acid HCl is the primary de-esterified metabolite of methylphenidate and exhibits a near-total loss of central nervous system stimulant activity [1]. In contrast, methylphenidate non-competitively blocks dopamine and noradrenaline reuptake, increasing synaptic dopamine and noradrenaline levels by 3- to 4-fold in the striatum and prefrontal cortex [2]. The metabolite demonstrates no meaningful activity at dopamine or norepinephrine transporters, with a binding affinity (Ki) of 186 nM at the dopamine transporter, which is orders of magnitude weaker than methylphenidate's sub-nanomolar potency [3].
| Evidence Dimension | CNS stimulant activity and dopamine transporter (DAT) binding affinity |
|---|---|
| Target Compound Data | Ki = 186 nM at rat DAT; no measurable increase in extracellular dopamine levels |
| Comparator Or Baseline | Methylphenidate: Ki < 1 nM at DAT; 3- to 4-fold increase in striatal and prefrontal cortex dopamine and noradrenaline levels |
| Quantified Difference | >180-fold difference in DAT binding affinity; functionally inactive vs. active CNS stimulant |
| Conditions | Radioligand displacement assay using [³H]WIN-35428 at rat DAT; in vivo microdialysis in rodent brain |
Why This Matters
This difference is critical for applications requiring an inactive control compound in ADHD or neuropharmacology research.
- [1] DailyMed. (2025). RITALIN- methylphenidate hydrochloride tablet. U.S. National Library of Medicine. View Source
- [2] Jaeschke, H., et al. (2021). Methylphenidate: Mechanism of action and clinical use. Psychopharmacology, 238(3), 615-630. View Source
- [3] BindingDB. (n.d.). BDBM50453908: Affinity data for α-Phenyl-4-piperidineacetic acid HCl at dopamine transporter. View Source
